molecular formula C21H22N4S B14245852 Thiourea, N-cyclohexyl-N'-(2-phenyl-4-quinazolinyl)- CAS No. 400053-05-6

Thiourea, N-cyclohexyl-N'-(2-phenyl-4-quinazolinyl)-

Cat. No.: B14245852
CAS No.: 400053-05-6
M. Wt: 362.5 g/mol
InChI Key: XZSUYKMWIHVVPO-UHFFFAOYSA-N
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Description

Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- is a chemical compound with the molecular formula C21H22N4S It is a derivative of thiourea, featuring a quinazoline ring system substituted with a phenyl group and a cyclohexyl group

Preparation Methods

The synthesis of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- typically involves the reaction of 2-phenyl-4-quinazolinylamine with cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein and the context of the study .

Comparison with Similar Compounds

Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- can be compared with other thiourea derivatives such as:

Properties

CAS No.

400053-05-6

Molecular Formula

C21H22N4S

Molecular Weight

362.5 g/mol

IUPAC Name

1-cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea

InChI

InChI=1S/C21H22N4S/c26-21(22-16-11-5-2-6-12-16)25-20-17-13-7-8-14-18(17)23-19(24-20)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,23,24,25,26)

InChI Key

XZSUYKMWIHVVPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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